molecular formula C14H23N5O2 B7783706 MFCD05695418

MFCD05695418

Cat. No.: B7783706
M. Wt: 293.36 g/mol
InChI Key: AFZSRKWSSZGESW-UHFFFAOYSA-N
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Description

MFCD05695418 is a chemical compound identified by its MDL registry number. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) is a bromo-chlorophenyl boronic acid with the molecular formula C₆H₅BBrClO₂, suggesting that this compound may share structural motifs such as halogenated aromatic rings or boronic acid functional groups .

Key properties inferred from similar compounds include:

  • Molecular weight: ~200–250 g/mol (based on analogs like CAS 1046861-20-4 and CAS 1761-61-1) .
  • Solubility: Moderate aqueous solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4) but higher in organic solvents like tetrahydrofuran (THF) .
  • Applications: Likely intermediates in Suzuki-Miyaura cross-coupling reactions or drug discovery .

Properties

IUPAC Name

3-methyl-8-(3-methylbutylamino)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-8(2)6-7-15-13-16-11-10(19(13)9(3)4)12(20)17-14(21)18(11)5/h8-9H,6-7H2,1-5H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZSRKWSSZGESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05695418 involves multiple steps. The starting materials typically include purine derivatives, which undergo a series of reactions such as alkylation, amination, and hydroxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD05695418 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

MFCD05695418 has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of MFCD05695418 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following compounds exhibit structural similarity to MFCD05695418, as inferred from their MDL identifiers and molecular frameworks:

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
This compound Not explicitly given ~200–250 (estimated) Likely halogenated aryl/boron N/A
CAS 1046861-20-4 (MFCD13195646) C₆H₅BBrClO₂ 235.27 Bromo-chloro-phenyl boronic acid 0.87
CAS 1761-61-1 (MFCD00003330) C₇H₅BrO₂ 201.02 Bromo-benzoic acid derivative 0.71
CAS 54198-89-9 (MFCD10574686) C₅H₅ClN₂ 128.56 Chloropyrimidine derivative 0.83

Structural Insights :

  • Halogenation : Bromine and chlorine substituents are common in analogs, enhancing electrophilicity for cross-coupling reactions .
  • Boron vs. Nitrogen : Boronic acids (e.g., CAS 1046861-20-4) enable Suzuki reactions, while pyrimidine derivatives (e.g., CAS 54198-89-9) are pivotal in medicinal chemistry .

Physicochemical Properties

Critical properties are compared below using data from analogous compounds:

Property This compound (Estimated) CAS 1046861-20-4 CAS 1761-61-1 CAS 54198-89-9
LogP (octanol-water) ~2.15 (XLOGP3) 2.15 1.64 (MLOGP) 0.61 (SILICOS-IT)
Water Solubility (mg/mL) 0.2–0.5 0.24 0.69 0.12
GI Absorption High High High Moderate
BBB Permeability Yes Yes No No

Key Observations :

  • Lipophilicity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit higher LogP values, favoring membrane permeability .
  • Solubility : Bromo-benzoic acid (CAS 1761-61-1) shows superior aqueous solubility due to ionizable carboxylic groups .

Pharmacological and Industrial Relevance

Compound (CAS/MDL) Applications Safety Profile
This compound Drug intermediates, catalysis Likely low CYP inhibition
CAS 1046861-20-4 Suzuki coupling, kinase inhibitors No CYP inhibition alerts
CAS 54198-89-9 Anticancer agents, enzyme inhibitors CYP2D6 inhibition (risk of drug interactions)

Functional Contrasts :

  • CYP Inhibition : Pyrimidine derivatives (CAS 54198-89-9) pose higher risks of enzyme interactions compared to boronic acids .
  • Catalytic Utility : Boronic acids are indispensable in cross-coupling reactions, whereas chloropyrimidines are optimized for target-specific binding .

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